![molecular formula C21H15N5 B5548648 N-1-萘基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺](/img/structure/B5548648.png)

N-1-萘基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives often involves catalytic methods or novel synthetic pathways that yield high-purity compounds. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4[5H]-ones are synthesized using heteropolyacids as catalysts, achieving high yields and demonstrating the efficiency of such catalytic methods in synthesizing complex pyrazolopyrimidinones (Heravi et al., 2007). Moreover, microwave irradiation has been applied in the diversity synthesis of related heterocyclic compounds, indicating a modern approach that enhances synthetic efficiency and safety (Han et al., 2009).

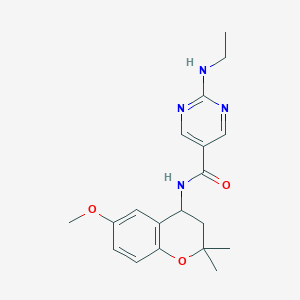

Molecular Structure Analysis

Detailed molecular structure analysis of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives is critical for understanding their reactivity and biological activity. Computational and experimental methods, including Hartree Fock and density functional theory (DFT), have been employed to elucidate the electronic structure, molecular electrostatic potentials, and vibrational spectra. These analyses reveal insights into the chemical reactivity and potential biological interactions of these molecules (Shukla et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives involves interactions with various reagents to form novel compounds. For instance, domino reactions with arylglyoxals have been established, leading to the synthesis of unprecedented pyrazolo-fused heterocycles, demonstrating the versatility of these compounds in chemical synthesis (Jiang et al., 2014).

科学研究应用

合成与表征

- 合成技术:一项研究讨论了相关吡唑衍生物的合成,包括使用微波辐射,重点介绍了一种合成路线短、生物医学筛选安全性高的方法 (Han et al., 2009)。

- 结构分析:另一项研究提供了使用 X 射线晶体学和各种光谱技术对吡唑衍生物进行结构分析的见解,提供了对分子结构的更深入理解 (Titi et al., 2020)。

潜在治疗应用

- 抗菌和抗真菌特性:研究表明,一些吡唑衍生物表现出有希望的抗菌和抗真菌活性,表明在治疗感染方面具有潜在应用 (El-Agrody et al., 2000)。

- 癌症治疗:某些研究探索了吡唑和吡啶衍生物对各种癌细胞系的抗增殖活性,突出了它们作为抗癌剂的潜力 (Abdel-Rahman et al., 2021)。

- DNA 结合和分子对接:包括吡唑衍生物在内的一些化合物已因其 DNA 结合相互作用和分子对接能力而受到研究,这可能与新治疗药物的开发相关 (Sandhya et al., 2021)。

其他应用

- 荧光探针:研究还深入研究了基于吡唑衍生物的荧光探针的开发,用于检测离子并对活细胞成像 (Khan et al., 2018)。

作用机制

Target of Action

The primary target of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .

Mode of Action

N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2 by inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, thereby preventing ATP from binding and subsequently blocking the phosphorylation process essential for CDK2’s function .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the G1 to S phase transition . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . This mechanism is particularly effective against cancer cells, which are characterized by uncontrolled cell division .

Result of Action

The inhibition of CDK2 by N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine results in significant anti-proliferative effects, particularly against cancer cells . It has been shown to induce apoptosis (programmed cell death) within HCT cells . This compound has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

生化分析

Biochemical Properties

N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with several enzymes and proteins. It has been identified as a potent inhibitor of protein kinases such as CDK2 , PKD1, PKD2, and PKD3 . The nature of these interactions involves the compound binding to the active sites of these enzymes, inhibiting their activity and thus affecting the biochemical reactions they catalyze .

Cellular Effects

The effects of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on cells have been studied extensively. It has been found to significantly inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a kinase inhibitor, it binds to the active sites of kinases, inhibiting their activity and thus affecting the phosphorylation processes in cells . This leads to changes in gene expression and impacts various cellular functions .

Metabolic Pathways

Given its inhibitory effects on kinases, it is likely to impact various metabolic pathways that involve these enzymes .

Transport and Distribution

Given its biochemical properties and interactions with various enzymes and proteins, it is likely to be transported and distributed in a manner similar to other kinase inhibitors .

Subcellular Localization

Given its interactions with various enzymes and proteins, it is likely to be localized in the areas of the cell where these biomolecules are found .

属性

IUPAC Name |

N-naphthalen-1-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5/c1-2-9-16(10-3-1)26-21-18(13-24-26)20(22-14-23-21)25-19-12-6-8-15-7-4-5-11-17(15)19/h1-14H,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIZVGVWXZEOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)

![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)

![8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5548612.png)

![2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)

![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)